molecular formula C18H21N3O4S B7716973 4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide CAS No. 833435-63-5

4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide

Cat. No.: B7716973
CAS No.: 833435-63-5
M. Wt: 375.4 g/mol
InChI Key: JXHJCBCHOZNGKD-UHFFFAOYSA-N
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Description

4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core with an ethylsulfamoyl group and a propanoylamino linkage, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(ethylsulfamoyl)benzoic acid, which is then coupled with 3-aminopropanoic acid under appropriate conditions to form the intermediate. This intermediate is further reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or sulfonamide moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, thereby modulating their activity. This makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit certain enzymes suggests it could be useful in treating conditions like cancer, inflammation, and bacterial infections.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes. The ethylsulfamoyl group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[4-(Methylsulfamoyl)phenyl]propanoylamino]benzamide
  • 4-[3-[4-(Isopropylsulfamoyl)phenyl]propanoylamino]benzamide
  • 4-[3-[4-(Butylsulfamoyl)phenyl]propanoylamino]benzamide

Uniqueness

Compared to its analogs, 4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide offers a unique balance of hydrophobic and hydrophilic properties due to the ethylsulfamoyl group. This balance enhances its solubility and bioavailability, making it a more effective candidate for drug development.

Properties

IUPAC Name

4-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-20-26(24,25)16-10-3-13(4-11-16)5-12-17(22)21-15-8-6-14(7-9-15)18(19)23/h3-4,6-11,20H,2,5,12H2,1H3,(H2,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHJCBCHOZNGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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